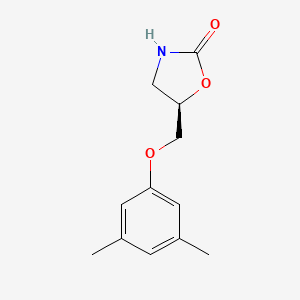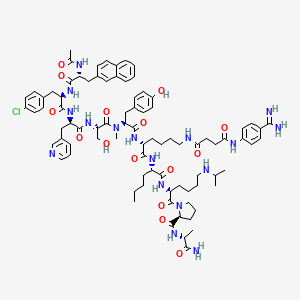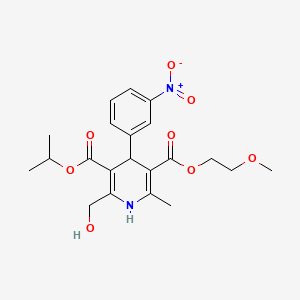
Monohydroxy of nimodipine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monohydroxy of nimodipine is a derivative of nimodipine, a calcium channel blocker primarily used to improve neurological outcomes in patients with subarachnoid hemorrhage due to a ruptured intracranial aneurysm . Nimodipine acts on vascular smooth muscle cells by stabilizing voltage-gated L-type calcium channels in their inactive conformation, preventing calcium-dependent smooth muscle contraction and subsequent vasoconstriction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of monohydroxy of nimodipine involves the hydroxylation of nimodipine. This can be achieved through various synthetic routes, including the use of oxidizing agents under controlled conditions. One common method involves the use of hydrogen peroxide in the presence of a catalyst to introduce a hydroxyl group into the nimodipine molecule .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydroxylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
Monohydroxy of nimodipine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to the parent compound or other derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of nimodipine with different functional groups, which can have distinct pharmacological properties .
Scientific Research Applications
Monohydroxy of nimodipine has several scientific research applications:
Chemistry: Used as a model compound to study the effects of hydroxylation on the pharmacological properties of calcium channel blockers.
Mechanism of Action
The mechanism of action of monohydroxy of nimodipine involves the inhibition of calcium influx through voltage-dependent and receptor-operated slow calcium channels in vascular smooth muscle and neuronal cells. This inhibition prevents calcium-dependent smooth muscle contraction and vasoconstriction, leading to improved cerebral blood flow and neuroprotection . The compound also activates signaling pathways such as AKT and CREB, which are associated with neuroprotection and reduced apoptosis .
Comparison with Similar Compounds
Monohydroxy of nimodipine can be compared with other calcium channel blockers such as nifedipine, amlodipine, and felodipine. While all these compounds share a similar mechanism of action, this compound exhibits unique properties due to the presence of the hydroxyl group. This modification can enhance its lipophilicity, allowing for better penetration of the blood-brain barrier and increased neuroprotective effects .
List of Similar Compounds
- Nifedipine
- Amlodipine
- Felodipine
- Isradipine
- Nicardipine
Properties
CAS No. |
663163-06-2 |
|---|---|
Molecular Formula |
C21H26N2O8 |
Molecular Weight |
434.4 g/mol |
IUPAC Name |
5-O-(2-methoxyethyl) 3-O-propan-2-yl 2-(hydroxymethyl)-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H26N2O8/c1-12(2)31-21(26)19-16(11-24)22-13(3)17(20(25)30-9-8-29-4)18(19)14-6-5-7-15(10-14)23(27)28/h5-7,10,12,18,22,24H,8-9,11H2,1-4H3 |
InChI Key |
WOJJKAJVNDPQNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)CO)C(=O)OC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



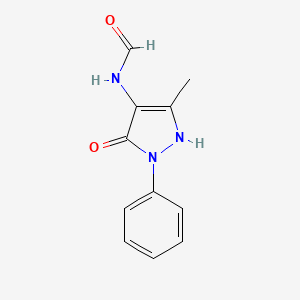


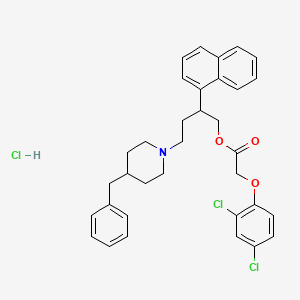
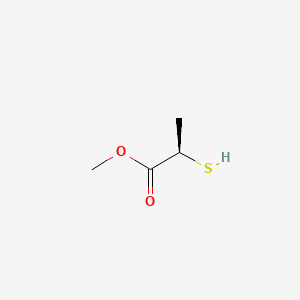
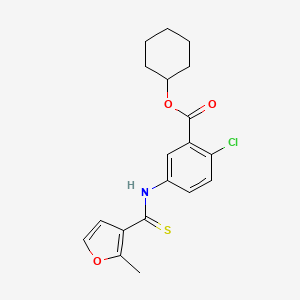
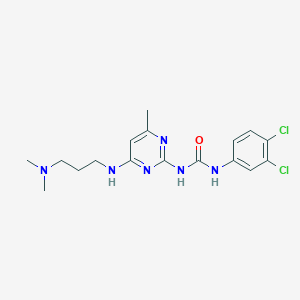
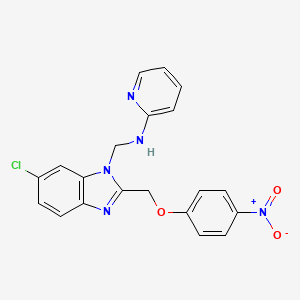
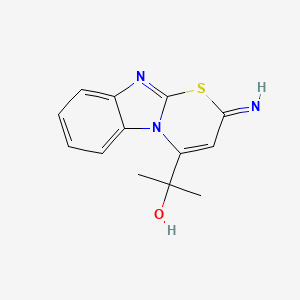
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-octan-2-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12768497.png)
